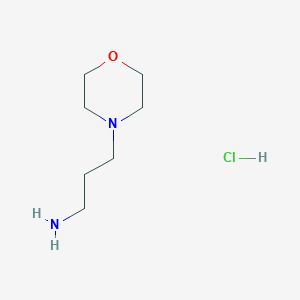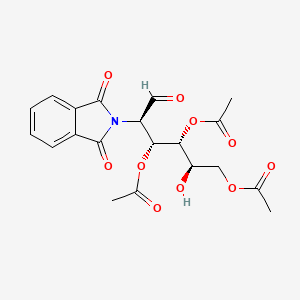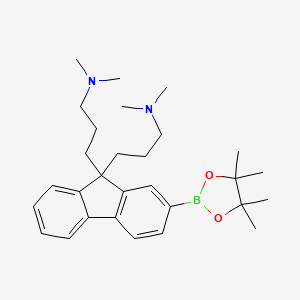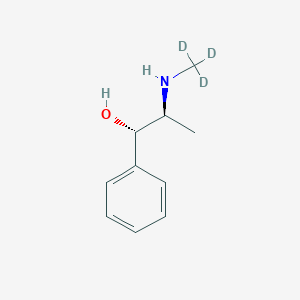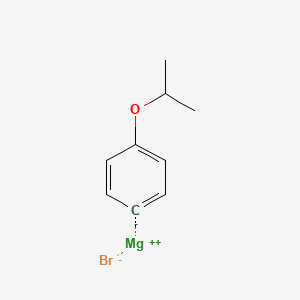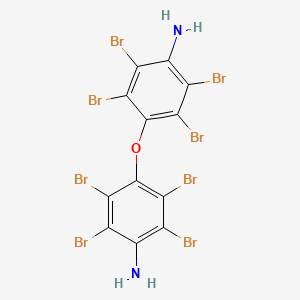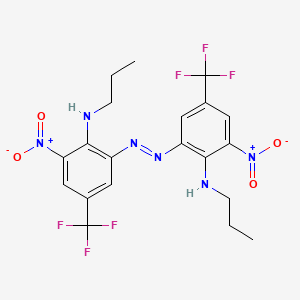
Benzenamine, 2,2'-azobis(6-nitro-N-propyl-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- is a complex organic compound with the molecular formula C20H20F6N6O4 and a molecular weight of 522.401019 . This compound is characterized by the presence of nitro groups, trifluoromethyl groups, and an azobis linkage, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- involves multiple steps, including nitration, diazotization, and coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: The amino group of benzenamine is converted into a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic amine to form the azobis linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Coupling Reactions: The azobis linkage can participate in coupling reactions with other aromatic compounds to form larger, more complex molecules.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various solvents like ethanol and dichloromethane .
Scientific Research Applications
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the azobis linkage can undergo cleavage to release reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- can be compared with other similar compounds, such as:
Benzenamine, N-propyl-: This compound lacks the azobis linkage and nitro groups, making it less reactive in certain chemical reactions.
Benzenamine, 4-propyl-: Similar to N-propyl-benzenamine, but with the propyl group in a different position, affecting its reactivity and applications.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group and dimethylamino groups, making it useful in different chemical and biological applications.
The uniqueness of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
69145-32-0 |
|---|---|
Molecular Formula |
C20H20F6N6O4 |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
2-nitro-6-[[3-nitro-2-(propylamino)-5-(trifluoromethyl)phenyl]diazenyl]-N-propyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C20H20F6N6O4/c1-3-5-27-17-13(7-11(19(21,22)23)9-15(17)31(33)34)29-30-14-8-12(20(24,25)26)10-16(32(35)36)18(14)28-6-4-2/h7-10,27-28H,3-6H2,1-2H3 |
InChI Key |
MBVYYAKNHLRTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)N=NC2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



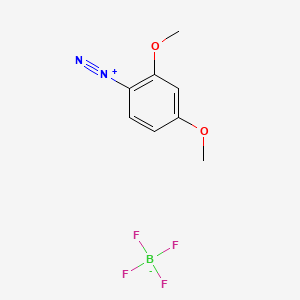
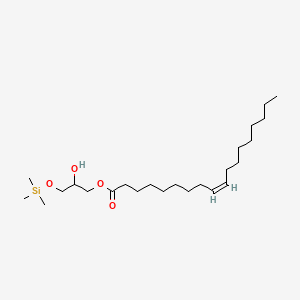
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
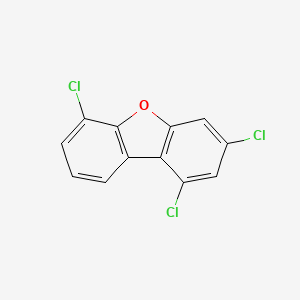
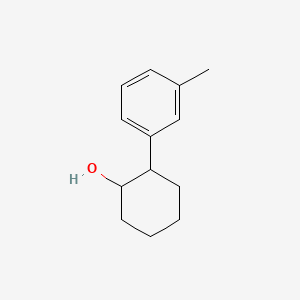
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
